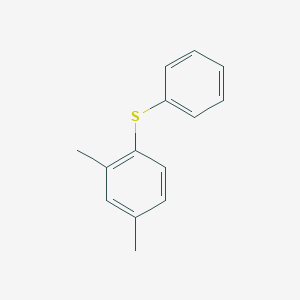

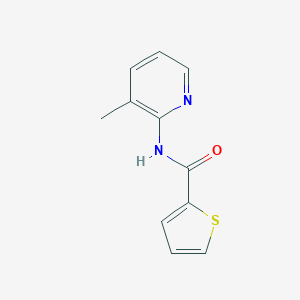

2,4-二甲基苯基苯基硫醚

描述

Synthesis Analysis

The synthesis of various sulfur-containing compounds has been explored in the provided papers. For instance, the preparation of dimethyl 2,2'-bithiophene dicarboxylates has been described, which involves the synthesis of compounds with thiophene rings that exhibit different conformations based on the steric hindrance between ester groups . Another study reports the preparation of aryl 1-(2,6-dimethylphenyl)-2-phenyl-4-trifluoromethyl-5-imidazolyl sulfides by displacement reactions, which proceed more slowly compared to similar reactions with thiazoles and oxazoles .

Molecular Structure Analysis

The molecular structure of dimethyl sulfide has been investigated using electron diffraction, revealing bond distances and angles that suggest a gas-phase structure with local C3v symmetry of the methyl groups . In a different study, the crystal structure of 2,4-dinitrophenyl phenylsulfide was determined by X-ray diffraction, showing that the phenyl rings are nearly at right angles to each other due to steric forces .

Chemical Reactions Analysis

The reactivity of dimethylphenacyl esters as photoremovable protecting groups for phosphates and sulfonic acids has been studied, demonstrating that these compounds release the corresponding acids upon irradiation with high quantum yields . Additionally, the reactivity of 2,6-dimethoxyphenyl derivatives of sulfur, selenium, and tellurium has been compared, with the reaction rates and bond strengths discussed in relation to electrochemical oxidation potentials and ionization potentials .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. For example, the planar conformations of certain bithiophene dicarboxylates reflect low rotation barriers, which could affect their reactivity and physical properties . The photophysical properties of dimethylphenacyl esters, such as quantum yields and photoenol lifetimes, are crucial for their application as photoremovable protecting groups . The properties of dimethyl sulfide, including bond distances and angles, provide insight into its behavior in different phases .

科学研究应用

分子结构研究

- 在类似2,6-二甲基苯基-4-甲基苯基砜的化合物中,硫原子表现出扭曲的四面体键合几何结构,苯环几乎垂直于彼此,展示了这类砜的独特结构特性(Jeyakanthan et al., 1998)。

荧光分子探针的开发

- 包括类似于2,4-二甲基苯基苯基硫醚结构的2,5-二苯基噁唑已被用于制备新的荧光溶剂致色团染料。这些化合物具有“推-拉”电子转移系统,在开发用于研究生物过程的敏感探针方面至关重要(Diwu et al., 1997)。

芳基咪唑基硫醚的合成

- 合成了与2,4-二甲基苯基苯基硫醚相关的芳基1-(2,6-二甲基苯基)-2-苯基-4-三氟甲基-5-咪唑基硫醚。这种合成为了解这些化合物在各个领域(包括药物化学)中的反应性和潜在应用提供了见解(Egolf & Bilder, 1994)。

新型荧光探针的开发

- 对具有大斯托克斯位移的基于BODIPY的探针的研究包括2,4-二甲基苯基苯基硫醚的衍生物。这些研究对于创建用于检测生物研究中的小生物分子的高效探针至关重要(Zhu et al., 2019)。

金属配合物中异构体的探索

- 涉及2,6-二甲基苯基(与2,4-二甲基苯基苯基硫醚有密切关系)的二芳基双(二甲基亚砜)铂(II)配合物的研究有助于理解金属有机配合物中的异构体,影响配位化学领域(Klein et al., 2005)。

氧化机制的研究

- 对苄基和苄乙基苯基硫醚等化合物的氧化,与2,4-二甲基苯基苯基硫醚密切相关,有助于理解微粒体和仿生氧化的机制,对制药和生物化学研究具有重要意义(Baciocchi et al., 1997)。

绿色氧化过程

- 用于氧化2,4-二甲基苯基苯基硫醚等硫醚的新型Mo(VI)配合物代表了环保氧化过程的进展,对可持续化学至关重要(Bezaatpour et al., 2017)。

未来方向

The future directions for research on 2,4-Dimethylphenyl phenyl sulfide and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. For instance, the synthesis of methylated phenylene sulfide polymers via bulk oxidative polymerization represents a promising area of research .

属性

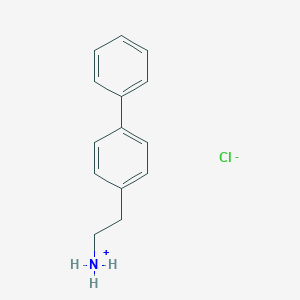

IUPAC Name |

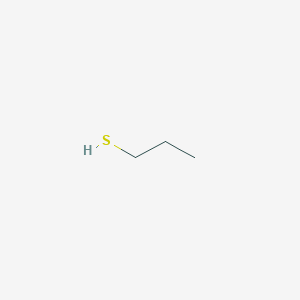

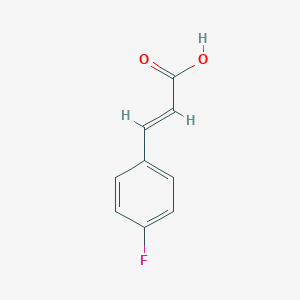

2,4-dimethyl-1-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWAROOLSBWYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylphenyl phenyl sulfide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)

![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)